4-Hexen-1-yne, (4E)-

Description

Contextualization within Enynes and Unsaturated Hydrocarbons

Enynes are a class of hydrocarbons characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne) within the same molecule. vulcanchem.comvulcanchem.com This dual functionality makes them highly versatile building blocks in organic synthesis. The reactivity of enynes is dictated by the interplay between the alkene and alkyne moieties, allowing for selective transformations at either functional group or reactions that involve both.

Unsaturated hydrocarbons, a broader category that includes alkenes, alkynes, and enynes, are fundamental in organic chemistry due to the reactivity of their pi bonds. This reactivity allows for a wide array of addition reactions, cycloadditions, and polymerization processes. vulcanchem.com

Academic Significance and Research Gaps in (4E)-4-Hexen-1-yne Chemistry

The academic significance of (4E)-4-Hexen-1-yne and other enynes lies in their utility as precursors for complex molecular architectures. vulcanchem.com They are pivotal in the synthesis of natural products, pharmaceuticals, and advanced materials. vulcanchem.comresearchgate.net For instance, enynes are used to construct the carbon skeletons of prostaglandins (B1171923) and to create conjugated polymers with unique electronic properties. vulcanchem.com

Despite their importance, there are still research gaps in the chemistry of specific enynes like (4E)-4-Hexen-1-yne. While general reactions of enynes are well-documented, the specific reactivity, and potential applications of this particular isomer are less explored. Further research is needed to fully understand its reaction mechanisms and to develop novel synthetic methodologies that exploit its unique structure.

Structural Elucidation and Stereochemical Considerations of (4E)-4-Hexen-1-yne

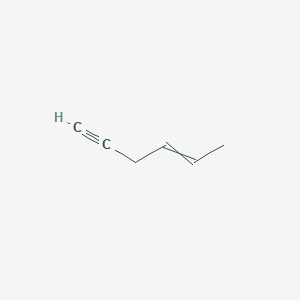

The systematic IUPAC name for this compound is (4E)-hex-4-en-1-yne. vulcanchem.com The "(4E)-" designation specifies the stereochemistry of the double bond between carbons 4 and 5, indicating a trans configuration where the substituents on the double-bonded carbons are on opposite sides. vulcanchem.com This stereoisomer is distinct from its cis counterpart, (4Z)-4-Hexen-1-yne. nih.govnist.gov

The molecule consists of a six-carbon chain with a terminal alkyne at position 1 and a trans-alkene starting at position 4. vulcanchem.comvulcanchem.com The presence of both sp, sp2, and sp3 hybridized carbon atoms results in a non-linear molecular geometry.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical properties and expected spectroscopic data for (4E)-4-Hexen-1-yne.

Table 1: Physicochemical Properties of (4E)-4-Hexen-1-yne

| Property | Value |

| Molecular Formula | C₆H₈ vulcanchem.comvulcanchem.comlookchem.com |

| Molecular Weight | 80.13 g/mol vulcanchem.comvulcanchem.comnih.gov |

| Boiling Point | 53.5 °C to 68.4 °C (predicted) vulcanchem.comlookchem.com |

| Density | 0.756 to 0.763 g/cm³ (predicted) vulcanchem.comlookchem.com |

| InChI | InChI=1S/C6H8/c1-3-5-6-4-2/h1,4,6H,5H2,2H3 vulcanchem.comvulcanchem.com |

| Canonical SMILES | CC=CCC#C vulcanchem.com |

| CAS Registry Number | 31516-63-9 vulcanchem.comlookchem.comnih.gov |

Table 2: Spectroscopic Data for (4E)-4-Hexen-1-yne

| Spectroscopic Technique | Characteristic Signals |

| Infrared (IR) Spectroscopy | C≡C stretch: ~2100 cm⁻¹C=C stretch: ~1650 cm⁻¹trans-C-H bend: ~970 cm⁻¹ vulcanchem.com |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals for vinyl protons (δ 5.2–5.8 ppm) and acetylenic proton (δ 1.8–2.1 ppm) are expected. vulcanchem.com |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Carbons of the triple bond resonate around δ 70–85 ppm, while alkene carbons appear at δ 115–125 ppm. vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hex-4-en-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-3-5-6-4-2/h1,4,6H,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXNEPDKUYQIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334384 | |

| Record name | 4-Hexen-1-yne, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100245-64-5, 31516-63-9 | |

| Record name | 4-Hexen-1-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100245-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexen-1-yne, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4e 4 Hexen 1 Yne and Its Derivatives

Stereoselective Synthesis Approaches to (4E)-Configuration

Achieving the desired (E)-configuration of the double bond in enynes like (4E)-4-Hexen-1-yne is a critical aspect of their synthesis. Stereoselective methods are paramount to avoid the formation of the corresponding (Z)-isomer and to ensure the production of the geometrically pure compound.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis, particularly with palladium complexes, is a cornerstone for the stereospecific construction of conjugated enynes. sioc-journal.cn These methods offer high efficiency and stereochemical control, making them indispensable tools in modern organic synthesis.

The Sonogashira coupling is a powerful and widely used reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it ideal for the synthesis of conjugated enynes. libretexts.orgwikipedia.org The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org For the synthesis of (4E)-4-Hexen-1-yne, a suitable (E)-vinyl halide, such as (E)-1-bromo-1-propene, would be coupled with a terminal alkyne like propargyl alcohol or a protected derivative.

The stereospecificity of the Sonogashira reaction is a key advantage, as the configuration of the vinyl halide is retained in the enyne product. wikipedia.org This means that starting with a pure (E)-vinyl halide will yield the desired (E)-enyne.

Modifications to the classical Sonogashira protocol have been developed to improve its efficiency and expand its scope. These include the development of copper-free Sonogashira reactions to avoid the formation of alkyne homocoupling byproducts. wikipedia.org Additionally, the use of highly active palladium catalysts, sometimes supported by specialized ligands, allows the reaction to proceed under milder conditions and with a broader range of substrates. libretexts.org One-pot procedures have also been developed, for instance, involving an initial Sonogashira coupling with (trimethylsilyl)acetylene, followed by in-situ desilylation and a second coupling. organic-chemistry.orgmdpi.com

Table 1: Examples of Sonogashira Coupling for Enyne Synthesis

| Vinyl Halide | Alkyne | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| (E)-1-Iodo-2-arylselenoethylenes | Terminal alkynes | Pd(PPh₃)₄, CuI | (E)-1-Arylseleno-substituted 1,3-enynes | High | tandfonline.com |

| (E)- or (Z)-Bromostyrenes | Terminal alkynes | Pd(II) complex with N,N-dimethylethanolamine | Conjugated enynes (retention of configuration) | Good | organic-chemistry.org |

| Iodobenzene | Acetylene | Pd(Ph₃)₄Cl₂, CuI | Phenylacetylene | Not specified | libretexts.org |

| 2-Iodoprop-2-en-1-ol | Various acetylenes | Not specified | Substituted enynes | Not specified | wikipedia.org |

Palladium-Catalyzed Reactions in Stereospecific Syntheses

Beyond the Sonogashira coupling, other palladium-catalyzed reactions are instrumental in the stereospecific synthesis of (E)-enynes. One such method is the palladium-catalyzed hydrostannylation of terminal alkynes. researchgate.netoup.com This reaction typically proceeds in a syn-addition manner, leading to the formation of (E)-vinylstannanes. oup.com These intermediates can then be used in Stille cross-coupling reactions with appropriate electrophiles to construct the desired enyne framework. A one-pot hydrostannylation/Stille coupling protocol has also been developed. msu.edu

Another approach involves the palladium-catalyzed alkoxycarbonylation of conjugated enyne carbonates or oxiranes, which can proceed with high stereoselectivity to yield (E)-configured products. organic-chemistry.orgacs.org The geometry of the starting olefin often dictates the stereochemistry of the final product. organic-chemistry.org

Table 2: Other Palladium-Catalyzed Reactions for (E)-Enyne Synthesis

| Reaction Type | Substrates | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Hydrostannylation | Terminal alkynes, Tributyltin hydride | Pd(PPh₃)₄ | syn-addition to form (E)-vinylstannanes | oup.com |

| Alkoxycarbonylation | 2,4-Enyne carbonates | Palladium complexes | Olefin geometry controls stereochemistry | organic-chemistry.org |

| Cross-Coupling | Alkenes, Alkynyl bromides | Pd(OAc)₂ | Regio- and stereoselective | sioc-journal.cn |

| Homo-dimerization | Terminal alkynes | Pd(PPh₃)₂Cl₂ | Forms (E)-enynes as major products | thieme-connect.com |

Regioselective Functionalization Techniques

The presence of both an alkene and an alkyne in (4E)-4-Hexen-1-yne offers opportunities for regioselective functionalization. The differing reactivity of the two unsaturated moieties allows for selective transformations. For instance, the terminal alkyne is generally more reactive towards certain reagents.

The acidity of the terminal alkyne's proton allows for its easy deprotonation with a strong base, such as sodium amide or an organolithium reagent, to form an acetylide. msu.edu This nucleophilic acetylide can then react with various electrophiles, allowing for the extension of the carbon chain or the introduction of functional groups specifically at the alkyne terminus.

Hydration of enynes can also be controlled. While the hydration of a terminal alkyne typically yields a methyl ketone via Markovnikov addition, hydroboration-oxidation provides a route to the corresponding aldehyde through an anti-Markovnikov addition. msu.edulibretexts.org It has been shown that site-selective functionalization of enynes is possible, allowing for selective reaction at the alkyne in the presence of the alkene. organic-chemistry.org Furthermore, directing groups can be employed to control the regioselectivity of reactions like hydrosilylation. acs.org

Challenges in Stereoselective Synthesis

Despite the availability of powerful synthetic methods, achieving high stereoselectivity in the synthesis of (E)-enynes can be challenging.

Minimizing Isomerization: One of the primary challenges is preventing the isomerization of the desired (E)-isomer to the more stable (Z)-isomer under the reaction conditions. This can be influenced by factors such as temperature, the choice of catalyst, and the solvent. numberanalytics.com

Substrate Control: The structure of the substrates themselves can influence the stereochemical outcome. Steric hindrance near the reacting centers can favor the formation of one isomer over the other. numberanalytics.com

Catalyst Control: The choice of ligand on the metal catalyst can be crucial in directing the stereoselectivity. Bulky ligands can create a specific steric environment around the metal center, favoring the formation of the (E)-isomer.

Reaction Conditions: Temperature, solvent, and the nature of the base used can all impact the stereoselectivity of the reaction. numberanalytics.com For instance, some palladium-catalyzed couplings require elevated temperatures, which can sometimes lead to a loss of stereochemical integrity. beilstein-journals.org

Precursor Chemistry and Functional Group Interconversions

The synthesis of (4E)-4-Hexen-1-yne relies on the availability of suitable precursors and the ability to perform key functional group interconversions.

For the alkene portion, a key precursor would be an (E)-configured three-carbon vinyl halide, such as (E)-1-bromo-1-propene or (E)-1-iodo-1-propene. These can be synthesized through various methods, including the stereoselective reduction of the corresponding propargyl halide or the Wittig reaction between acetaldehyde (B116499) and a suitable phosphonium (B103445) ylide.

For the alkyne portion, a three-carbon terminal alkyne is required. Propargyl bromide or a protected version of propargyl alcohol are common starting materials. The terminal alkyne can be generated from an internal alkyne via treatment with a strong base like sodium amide (NaNH₂), which facilitates isomerization. vedantu.com Conversely, a terminal alkyne can be converted to an internal alkyne using alcoholic potassium hydroxide (B78521). vedantu.com

Functional group interconversions are also critical. For example, a silyl-protected alkyne, often used in coupling reactions to prevent homocoupling, can be deprotected to reveal the terminal alkyne using reagents like potassium hydroxide or silver nitrate. organic-chemistry.orgkaust.edu.sathieme-connect.com An alcohol functional group on a precursor can be converted to a good leaving group, such as a tosylate or mesylate, to facilitate substitution reactions. Conversely, a carbonyl group can be reduced to an alcohol. fiveable.me

Table 3: Common Precursors and Interconversions

| Target Moiety | Precursor Example | Interconversion/Reaction | Reagents | Reference |

|---|---|---|---|---|

| (E)-Alkene | Propyne | Hydrostannylation/Iodinolysis | Bu₃SnH, Pd(PPh₃)₄; I₂ | researchgate.net |

| Terminal Alkyne | Internal Alkyne | Isomerization | NaNH₂ | vedantu.com |

| Internal Alkyne | Terminal Alkyne | Isomerization | Alcoholic KOH | vedantu.com |

| Terminal Alkyne | Silyl-protected Alkyne | Desilylation | aq. KOH | organic-chemistry.org |

| Aldehyde | Terminal Alkyne | Hydroboration-Oxidation | 1. Disiamylborane 2. H₂O₂, NaOH | libretexts.org |

| Methyl Ketone | Terminal Alkyne | Hydration | H₂SO₄, HgSO₄, H₂O | libretexts.org |

Synthesis via Propargylic Organometallic Intermediates

The use of propargylic organometallic intermediates represents a powerful strategy for the construction of enyne frameworks. These reagents, typically derived from propargyl halides, can undergo coupling reactions to form the desired enyne structure.

A common approach involves the preparation of a propargyl Grignard reagent, which is then reacted with a suitable electrophile. For instance, the addition of propargyl Grignard reagents to aldehydes can yield propargylic alcohols. organic-chemistry.org To circumvent the issue of rearrangement of the propargyl Grignard reagent, a modified procedure utilizing low-temperature preparation catalyzed by mercuric chloride has been developed. ccl.net This method has been successfully applied to synthesize 1-hexen-5-yn-3-ol, avoiding the formation of the rearranged internal alkyne product. ccl.net

Another notable example is the synthesis of 2-methylene-substituted alcohols from the addition of propargyl alcohol to allyl magnesium chloride. ccl.net This reaction, although proceeding in moderate yields, provides a general route to these valuable building blocks. ccl.net The mechanism is believed to involve a cyclic transition state initiated by the complexation of the alcohol's hydroxyl group to the magnesium of the Grignard reagent. ccl.net

Furthermore, copper-catalyzed reactions of propargylic intermediates have emerged as a versatile tool. For example, enantioselective hydrocupration of an enyne with a chiral copper hydride complex can generate a chiral propargylic copper species. acs.org This intermediate can then undergo further transformations to yield enantioenriched allenes. acs.org

| Reactants | Reagent/Catalyst | Product | Key Features |

| Propargyl bromide, Magnesium | Mercuric chloride | Propargyl Grignard reagent | Low-temperature synthesis prevents rearrangement. ccl.net |

| Propargyl alcohol, Allyl magnesium chloride | - | 2-Methylene-substituted alcohol | Forms 2-methylene adducts. ccl.net |

| 1,3-Enyne | Chiral LCuH complex | Chiral allene (B1206475) | Enantioselective synthesis via a chiral propargylic copper intermediate. acs.org |

This table summarizes key examples of the synthesis of enyne precursors via propargylic organometallic intermediates.

Conversion from Halogenated Alkenes and Alkynes

The transformation of halogenated alkenes and alkynes provides another important pathway to enyne compounds. These methods often involve elimination or coupling reactions to introduce the desired unsaturation.

A well-established method for synthesizing alkynes is through the double elimination of dihalides. masterorganicchemistry.com This process typically uses a strong base, such as sodium amide (NaNH₂), to sequentially remove two molecules of hydrogen halide from a vicinal or geminal dihalide. masterorganicchemistry.com The first elimination yields a vinyl halide, and the second elimination forms the alkyne. masterorganicchemistry.com This strategy can be applied to convert alkenes to alkynes by first halogenating the alkene to a dihalide, followed by double elimination. masterorganicchemistry.com

For the specific synthesis of (4E)-4-Hexen-1-yne, a documented route involves the use of 5-bromo-4-ethoxy-hex-1-yne as a precursor. lookchem.com Treatment of this compound with zinc in butan-1-ol leads to the formation of (4E)-4-Hexen-1-yne. lookchem.com

| Starting Material | Reagents | Product | Reaction Type |

| Alkyl dihalide | Sodium amide (NaNH₂) | Alkyne | Double dehydrohalogenation masterorganicchemistry.com |

| 5-bromo-4-ethoxy-hex-1-yne | Zinc, butan-1-ol | (4E)-4-Hexen-1-yne | Elimination lookchem.com |

This table illustrates methods for converting halogenated compounds to alkynes and specifically to (4E)-4-Hexen-1-yne.

Polymer-Supported Synthesis and Separation Techniques for Enyne Compounds

Polymer-supported synthesis has gained significant traction as a methodology that facilitates the purification of reaction products and the recycling of catalysts. This approach involves attaching a reagent or catalyst to a solid polymer support, allowing for easy separation from the reaction mixture by simple filtration.

In the context of enyne synthesis, polymer-supported catalysts have been effectively used in metathesis reactions. For example, a polymer-supported ruthenium catalyst has been shown to be an effective catalyst for ring-closing enyne metathesis (RCECM). researchgate.netnih.gov This heterogeneous catalyst exhibits reaction rates and activity comparable to its homogeneous counterpart and can be recycled and reused multiple times. researchgate.net A key advantage is the significant reduction of residual ruthenium in the final product. researchgate.net

The synthesis of complex molecular frameworks, such as polycyclic tetrahydroisoquinolines and tetrahydrobenzo[d]azepines, has been achieved using polymer-supported allylglycine. nih.gov The synthetic route involves a ring-closure enyne metathesis step using a second-generation Grubbs catalyst to form the core heterocyclic structures. nih.gov Similarly, a library of oxepane (B1206615) natural product-inspired compounds was synthesized employing an enyne ring-closing reaction as a key step, demonstrating the power of this strategy in diversity-oriented synthesis. nih.gov

The separation of enyne compounds from reaction mixtures often relies on standard laboratory techniques. Column chromatography is a widely used method for purifying enyne derivatives. acs.orggoogle.com Distillation can also be an effective method for isolating volatile enyne products. acs.org For terminal alkynes, a specific separation technique involves their reaction with a solution of cuprous chloride in ammonia (B1221849) to form insoluble copper acetylides. researchgate.net The alkyne can then be regenerated by treating the salt with acid. researchgate.net

| Technique | Application | Advantages |

| Polymer-Supported Catalysis | Ring-closing enyne metathesis | Catalyst recyclability, reduced metal contamination in product. researchgate.net |

| Column Chromatography | Purification of enyne derivatives | Widely applicable for separating mixtures based on polarity. acs.orggoogle.com |

| Distillation | Isolation of volatile enynes | Effective for separating compounds with different boiling points. acs.org |

| Precipitation with CuCl/NH₃ | Separation of terminal alkynes | Selective for terminal alkynes, allowing separation from other compounds. researchgate.net |

This table outlines the application of polymer-supported synthesis and various separation techniques relevant to enyne chemistry.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4e 4 Hexen 1 Yne

Electrophilic Addition Reactions to Alkene and Alkyne Moieties

Enynes like (4E)-4-Hexen-1-yne possess two sites susceptible to electrophilic attack: the C=C double bond and the C≡C triple bond. The outcome of electrophilic addition reactions is governed by the relative nucleophilicity of these two moieties and the nature of the electrophilic reagent. Generally, the alkene is more reactive towards common electrophiles than the alkyne due to the lower energy required to break a π-bond of an alkene compared to an alkyne. However, the specific reaction conditions and reagents can influence the chemoselectivity of the addition.

Regioselectivity and Stereoselectivity in Hydration and Halogenation of Enyne Systems

The addition of water (hydration) or halogens (halogenation) to unsymmetrical enyne systems raises questions of regioselectivity (where the substituent adds) and stereoselectivity (the spatial arrangement of the added substituents).

Hydration: The hydration of alkynes is a well-explored reaction, often catalyzed by mercury or gold salts. rsc.org Gold catalysis, in particular, has emerged as a powerful tool for activating alkynes towards nucleophilic attack. rsc.org In the context of an enyne, the regioselectivity of hydration to the alkyne moiety typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond after tautomerization of the initial enol intermediate. For terminal alkynes like in (4E)-4-Hexen-1-yne, this would lead to the formation of a methyl ketone. The challenge in enyne hydration is achieving selectivity for the alkyne over the alkene. Catalytic systems, such as those based on iron(III), have been developed to promote the regioselective hydration of alkynes with high yields. nih.gov The choice of catalyst and reaction conditions is crucial in directing the reaction to the desired functional group and achieving high regioselectivity. rsc.org

Halogenation: The halogenation of enynes can proceed via attack at either the double or triple bond. The regioselectivity is dictated by the formation of the more stable intermediate, typically a carbocation or a bridged halonium ion. For (4E)-4-Hexen-1-yne, electrophilic addition of a halogen (e.g., Br₂) would likely proceed preferentially at the more nucleophilic double bond. The stereochemistry of the addition to the alkene is typically anti, resulting from the opening of a cyclic bromonium ion intermediate by the bromide ion. Addition across the alkyne can lead to either syn or anti addition products depending on the reaction conditions.

| Reaction | Reagent/Catalyst | Moiety Attacked | Regioselectivity | Stereoselectivity |

| Hydration | Au(I)/Au(III) complexes, Fe(NTf₂)₃ | Alkyne | Markovnikov | Not applicable (keto product) |

| Halogenation | Br₂, Cl₂ | Alkene (typically) | Follows carbocation stability | Typically anti-addition |

Carbometalation of Enynes and Alkynes

Carbometalation involves the addition of an organometallic reagent (a carbon-metal bond) across a π-system. wikipedia.org This reaction is a powerful method for forming carbon-carbon bonds and creating new organometallic intermediates that can be further functionalized. nih.gov

In the context of alkynes and enynes, carboalumination, catalyzed by zirconium complexes (Negishi reaction), is a prominent example. wikipedia.org The reaction of an organoaluminum reagent with an alkyne generally proceeds with syn-stereoselectivity, meaning the carbon group and the aluminum atom add to the same face of the triple bond. nih.gov For a terminal alkyne like that in (4E)-4-Hexen-1-yne, this addition is also highly regioselective, with the alkyl group from the organoaluminum reagent adding to the terminal carbon and the aluminum adding to the internal carbon. The higher reactivity of alkynes compared to alkenes in uncatalyzed carboalumination is attributed to less steric hindrance in the transition state. nih.gov Bimetallic catalytic systems have also been developed to achieve high regio- and stereoselectivity in the dimerization of alkynes to enynes via syn-carbopalladation. acs.org

| Carbometalation Type | Reagent | Catalyst | Stereoselectivity | Regioselectivity (for terminal alkynes) |

| Carboalumination | Trialkylaluminium | Zirconocene dichloride | syn-addition | Alkyl group on terminal carbon |

| Carboboration | Trialkylboranes | Uncatalyzed | syn-addition | Follows electrophilic addition |

| Carbopalladation | Organopalladium species | N/A | syn-addition | Dependent on ligands and pathway |

Cyclization Reactions and Rearrangements

The unique structure of enynes, containing both π-systems, makes them ideal substrates for a variety of cyclization and rearrangement reactions, particularly those that proceed through concerted pericyclic pathways.

Pericyclic Rearrangements of Enyne and Related Isomers

Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state. msu.edu Sigmatropic rearrangements, a class of pericyclic reactions, are particularly relevant to enyne systems. The Cope rearrangement, a acs.orgacs.org-sigmatropic rearrangement of 1,5-dienes, is a classic example. organic-chemistry.org The analogous reaction in a 1,5-enyne system is often referred to as an enyne Cope rearrangement. nih.gov

The thermal rearrangement of 1,5-enynes provides a fascinating case study in pericyclic reaction mechanisms. The isomer of the title compound, 1-hexen-5-yne, has been the subject of comprehensive theoretical investigations using density functional theory (DFT) and high-level ab initio methods. acs.orgnih.gov These studies explore the potential energy surface for its thermal isomerizations. nih.gov

Experimental pyrolysis studies, when compared with theoretical calculations, show that the thermal rearrangement of 1,5-enynes can lead to a cascade of products. nih.gov For instance, the thermal rearrangement of 3,3-dicyano-1,5-enynes proceeds via an initial acs.orgacs.org sigmatropic rearrangement (a Cope rearrangement) to form a γ-allenyl alkylidenemalononitrile intermediate. nih.gov This allene (B1206475) can then undergo subsequent reactions like 6π-electrocyclization and rsc.orgnih.gov-cyanide shifts, depending on the reaction conditions and time. nih.gov The initial Cope rearrangement is often the rate-determining step, and the stability of the subsequent intermediates dictates the final product distribution. nih.gov Theoretical kinetic modeling based on transition state theory has been successful in predicting the product distributions observed in experiments at various temperatures and reaction times. nih.gov

| Reactant | Reaction Type | Intermediate | Final Product(s) |

| 1-Hexen-5-yne | acs.orgacs.org Sigmatropic Rearrangement | 1,2,5-Hexatriene (Allene) | 2-Methylenebicyclo[2.1.0]pentane |

| 3,3-Dicyano-1,5-enyne | acs.orgacs.org Sigmatropic Rearrangement | γ-Allenyl alkylidenemalononitrile | 6π-Electrocyclization products |

The Hopf cyclization is a thermally allowed 6π-electrocyclization that converts cis-hexa-1,3-diene-5-ynes into aromatic rings. nih.gov The mechanism involves the initial 6π-electrocyclization to form a highly strained cyclohexa-1,2,4-triene (isobenzene) intermediate, which then aromatizes via two consecutive hydrogen shifts. nih.gov The rate-determining step is typically the first 1,2-hydrogen shift, not the initial electrocyclization. nih.gov

This reaction has historically been limited by the very high temperatures required. nih.govresearchgate.net However, recent research has shown that the reaction barrier can be significantly lowered. For example, studies on (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne demonstrated that conducting the reaction on a Au(111) surface dramatically accelerates the process. nih.gov Density functional theory (DFT) calculations revealed that a gold atom from the surface is involved in all steps of the reaction, crucially lowering the activation barrier. nih.govnih.gov On this surface, the enediyne undergoes two sequential Hopf cyclizations at temperatures below 200 °C to form chrysene (B1668918) derivatives. acs.org This surface-mediated approach highlights a novel strategy for utilizing pericyclic reactions under milder conditions to synthesize complex aromatic systems. nih.gov

Intramolecular Cyclization Pathways

(4E)-4-Hexen-1-yne, as a member of the 1,5-enyne family, is a versatile substrate for a variety of intramolecular cyclization reactions, which are powerful methods for constructing complex carbocyclic and heterocyclic frameworks. stackexchange.comnih.gov These transformations can be initiated through radical, transition metal-catalyzed, or photochemical pathways, leading to the formation of five- or six-membered ring systems. The specific reaction pathway and resulting product structure are highly dependent on the reaction conditions and catalysts employed.

One major pathway involves radical cascade cyclizations. ucalgary.ca These reactions can be initiated by the addition of a radical species to either the alkyne or the alkene moiety of the enyne. For instance, a common mechanism is the 5-exo-dig cyclization, where a radical adds to the terminal alkyne, generating a vinyl radical that subsequently attacks the C4-C5 double bond in an intramolecular fashion to form a five-membered ring. Conversely, addition to the alkene could initiate a cascade leading to different cyclic structures. The regioselectivity of these cyclizations is a critical aspect, often governed by the stability of the radical intermediates. stackexchange.com

Transition metal catalysis offers another diverse set of cyclization pathways. wikipedia.orgresearchgate.net Catalysts based on rhodium, ruthenium, cobalt, nickel, and iridium have been shown to mediate the cycloisomerization of 1,5-enynes. stackexchange.commsu.edu For example, a ruthenium-catalyzed hydrative cyclization of 1,5-enynes can produce cyclopentanone (B42830) derivatives through a proposed mechanism involving a ruthenium vinylidene intermediate, anti-Markovnikov hydration, and an intramolecular Michael addition. msu.edu Dual catalytic systems, such as those combining nickel and iridium photocatalysis, enable complex radical cascade bicyclization reactions under mild conditions, showcasing the high atom economy and synthetic utility of these intramolecular transformations. stackexchange.comrsc.org

The table below summarizes representative intramolecular cyclization approaches applicable to 1,5-enynes like (4E)-4-Hexen-1-yne.

| Reaction Type | Catalyst/Initiator | Typical Intermediate(s) | Primary Product Type |

| Radical Cascade | Radical Initiator (e.g., AIBN, DTBP) | Vinyl Radical, Alkyl Radical | Carbocycles, Heterocycles |

| Photocatalytic Radical | Ni/Ir Dual Catalyst + Visible Light | Vinyl Radical | Polycyclic Architectures |

| Hydrative Cyclization | Ruthenium Complex | Metal Vinylidene, Acyl Metal | Cyclopentanones |

| Cycloisomerization | Rhodium, Cobalt, or Palladium Catalyst | Metallacycle | Bicyclic Compounds |

Radical Reactions Involving Unsaturated Systems

The unsaturated system of (4E)-4-Hexen-1-yne, comprising both a double and a triple bond, is highly susceptible to radical reactions. These reactions are fundamental in organic synthesis as they allow for the formation of complex molecules from simple precursors under mild conditions. stackexchange.com Radical cascade reactions, in particular, have emerged as a powerful strategy for building carbo- and heterocyclic structures. nih.gov

Generation and Trapping of Enyne-Derived Radicals

Radicals derived from (4E)-4-Hexen-1-yne are typically not generated by direct homolysis of a C-H bond but rather through the addition of an external radical to one of the unsaturated bonds. This process, known as an atom transfer radical addition (ATRA), is a key step in initiating further transformations like cyclization. mdpi.com

For example, a radical species (R•) generated from an initiator can add to the terminal alkyne. This addition can proceed in two ways, but it typically occurs at the terminal carbon (C1) to yield the more stable vinyl radical intermediate at C2.

Radical Addition to the Alkyne: R• + H-C≡C-CH₂-CH=CH-CH₃ → R-CH=C•-CH₂-CH=CH-CH₃

Alternatively, the radical can add to the alkene moiety. Addition to C5 would generate a radical at C4, which is stabilized by the adjacent methyl group.

Radical Addition to the Alkene: R• + H-C≡C-CH₂-CH=CH-CH₃ → H-C≡C-CH₂-CHR-C•H-CH₃

Once generated, these enyne-derived radicals are highly reactive intermediates. Their fate is primarily determined by the reaction conditions. In the absence of an efficient trapping agent, they will most likely proceed through a rapid intramolecular cyclization, as discussed in section 3.2.2. However, if a suitable trapping agent is present in high concentration, the radical can be intercepted. For example, a vinyl radical intermediate can abstract an atom (e.g., a hydrogen or halogen) from a donor molecule to yield a linear, non-cyclized addition product.

Photocatalytic Oxidative Radical Additions to α-Halogenated Alkenes

Photocatalytic methods have significantly expanded the scope of radical reactions by allowing for the generation of radicals under exceptionally mild conditions using visible light. mdpi.com A relevant transformation is the photocatalytic atom transfer radical addition (ATRA) involving the reaction of an alkyne with an α-halogenated compound. mdpi.comnih.gov

In a typical mechanism, a photocatalyst (PC), such as a ruthenium or iridium complex, absorbs visible light and enters an excited state (PC*). researchgate.net This excited state can then interact with an α-halogenated compound (e.g., an α-bromo malonate) via a single-electron transfer (SET) process. This generates a carbon-centered radical and the oxidized or reduced photocatalyst. mdpi.comchemrxiv.org

Mechanism of Photocatalytic Radical Generation and Addition:

Photoexcitation: PC + hν → PC*

Radical Generation (Reductive Quenching Example): PC* + R-X → PC•⁺ + R• + X⁻

Addition to Alkyne: R• + (4E)-4-Hexen-1-yne → [Enyne-R]•

Radical Trapping/Cyclization: The resulting vinyl radical can then be trapped or undergo intramolecular cyclization. mdpi.comresearchgate.net

This methodology allows for the efficient formation of new carbon-carbon bonds. The reaction of (4E)-4-Hexen-1-yne with a radical generated from an α-halogenated alkene under photocatalytic conditions would lead to a complex functionalized product, demonstrating a powerful tool for molecular construction. nih.gov

Terminal Alkyne Acidity and Derivatization

The hydrogen atom attached to the terminal sp-hybridized carbon of (4E)-4-Hexen-1-yne is significantly more acidic than hydrogens attached to sp² (alkene) or sp³ (alkane) hybridized carbons. libretexts.org This enhanced acidity is a hallmark of terminal alkynes and is fundamental to their unique reactivity.

The pKa of a typical terminal alkyne is approximately 25-26. ucalgary.cayoutube.com This is substantially lower than that of an alkene (pKa ≈ 44) or an alkane (pKa ≈ 50). youtube.com The reason for this increased acidity lies in the stability of the resulting conjugate base, the acetylide anion (R-C≡C:⁻). The lone pair of electrons in the acetylide anion resides in an sp orbital. libretexts.org An sp orbital has 50% s-character, meaning the electrons are held closer to the positively charged nucleus compared to sp² (33% s-character) or sp³ (25% s-character) orbitals. ucalgary.ca This greater s-character results in increased electrostatic stabilization of the negative charge, making the acetylide anion more stable and the parent alkyne more acidic. ucalgary.ca

Due to this acidity, the terminal proton can be removed by a sufficiently strong base to form a potent carbon-centered nucleophile. It is important to note that common bases like sodium hydroxide (B78521) (NaOH) are not strong enough to deprotonate the alkyne completely, as the pKa of water (≈15.7) is much lower than that of the alkyne. youtube.com Therefore, a much stronger base is required.

The table below outlines common bases used for deprotonation and subsequent derivatization reactions.

| Base | Conjugate Acid pKa | Suitability for Deprotonation | Typical Reaction |

| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | No | No significant reaction |

| Sodium Amide (NaNH₂) | ~38 (NH₃) | Yes | Forms sodium acetylide salt |

| n-Butyllithium (n-BuLi) | ~50 (Butane) | Yes | Forms lithium acetylide salt |

| Grignard Reagents (RMgX) | ~50 (Alkane) | Yes | Acid-base reaction to form alkynyl Grignard |

The resulting acetylide anion is a powerful nucleophile that can be used in a variety of derivatization reactions to form new carbon-carbon bonds. A primary application is the S_N2 reaction with primary alkyl halides to extend the carbon chain. libretexts.org The acetylide will also readily add to electrophilic carbonyl carbons in aldehydes and ketones to form propargyl alcohols. libretexts.org When reacting with Grignard reagents, the interaction is primarily an acid-base reaction where the Grignard reagent acts as the base, deprotonating the alkyne. vedantu.comquora.com

Theoretical and Computational Chemistry Studies on 4e 4 Hexen 1 Yne

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. mdpi.com These methods solve the Schrödinger equation, offering a detailed view of chemical systems. For enyne systems, including (4E)-4-Hexen-1-yne, a variety of methods are employed to study their unique reactivity, which is characterized by the interaction between the double and triple bonds.

Density Functional Theory (DFT) has become a widely used tool in computational chemistry for studying enyne systems due to its favorable balance of accuracy and computational cost. mdpi.comutexas.edu DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. utexas.edumdpi.com This approach has proven effective for investigating various reactions involving enynes, such as cyclizations and metathesis. nih.govresearchgate.net

For instance, DFT calculations have been successfully applied to study the cyclization reactions of enediynes and enyne-allenes. nih.govacs.org The use of GGA (Generalized Gradient Approximation) functionals, often within an unrestricted broken-spin symmetry (UBS) approach, is particularly effective for describing the open-shell biradical intermediates common in these transformations. nih.govresearchgate.net Furthermore, DFT has been used to investigate the mechanism of enyne metathesis catalyzed by ruthenium-carbene complexes, providing insights into the reaction pathways and intermediates. researchgate.net Computational studies using DFT can also elucidate the mechanisms of other transformations, such as the nickel-catalyzed C-H oxidative cycloaddition of amides with alkynes, where the alkyne plays a crucial role in promoting the reaction. acs.org

Table 1: Selected Applications of DFT in Enyne Chemistry

| Reaction Type | System Studied | Computational Approach | Key Findings |

|---|---|---|---|

| Cyclization | Enediynes, Enyne-allenes | UBS-DFT (GGA functionals) | Effective for describing open-shell biradical intermediates and predicting reaction pathways. nih.govacs.org |

| Enyne Metathesis | Unsubstituted enynes with Grubbs catalysts | DFT | Elucidation of "ene-then-yne" vs. "yne-then-ene" mechanisms and intermediate structures. researchgate.net |

| C-H Cycloaddition | Aromatic amides with internal alkynes | DFT | Revealed a σ-complex-assisted metathesis (σ-CAM) mechanism where the alkyne acts as a hydrogen acceptor. acs.org |

While DFT is a practical tool, high-level ab initio (from first principles) methods are often required for more accurate energy calculations and for systems where DFT may not be sufficient, such as those with significant multireference character. acs.orgwikipedia.org These methods solve the electronic Schrödinger equation without relying on empirical parameters. wikipedia.org

For enyne cyclizations that proceed through biradical intermediates, the electronic structure can be complex. acs.org In such cases, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are necessary to provide a qualitatively correct description of the wavefunction. arxiv.org The results from these calculations can be further refined by including dynamic electron correlation through methods like Multireference Møller-Plesset second-order perturbation theory (MRMP2).

For systems where a single-reference approach is adequate, Coupled-Cluster methods, particularly CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations), are considered the "gold standard" for accuracy. nih.gov It is a common and effective strategy to optimize the geometry of enyne systems using DFT and then perform single-point energy calculations with CCSD(T) to obtain more reliable reaction energies and barrier heights. nih.govacs.org This combined approach leverages the efficiency of DFT for geometry optimization and the high accuracy of CCSD(T) for energy calculations. acs.org

Potential Energy Surface (PES) Analysis of Enyne Reactions

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a system as a function of its atomic coordinates. libretexts.orgwikipedia.org It can be visualized as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. wayne.edulibretexts.org Analyzing the PES allows chemists to understand the pathways of chemical reactions. libretexts.org

For reactions involving (4E)-4-Hexen-1-yne and other enynes, PES analysis is crucial for:

Identifying Intermediates and Transition States: By mapping the energy landscape, stationary points can be located. Energy minima correspond to stable reactants, products, and intermediates, while first-order saddle points correspond to transition states—the highest energy point along the lowest energy path between a reactant and a product. libretexts.orgwayne.edu

Determining Reaction Coordinates: The lowest energy pathway connecting reactants and products on the PES is known as the reaction coordinate. libretexts.org Following this path reveals the geometric changes the molecule undergoes during the transformation.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, a key factor in determining the reaction rate. wayne.edu

Computational methods are used to calculate the energy at various atomic arrangements to construct the PES. libretexts.org For enyne reactions, this allows for the detailed exploration of complex multistep processes like metathesis or cycloisomerization, revealing the energetic feasibility of different proposed mechanistic pathways. wayne.eduacs.org

Kinetic Modeling and Rate Constant Predictions for Enyne Transformations

Kinetic modeling uses the energetic information obtained from computational studies, such as activation energies derived from the PES, to predict the rates of chemical reactions. frontiersin.orgdtu.dk By applying theories like Transition State Theory (TST), rate constants for elementary reaction steps can be calculated. wikipedia.org

For enyne transformations, computational kinetic modeling can help to:

Predict Reaction Rates: Theoretical calculations can estimate how fast a reaction will proceed under specific conditions.

Understand Substituent Effects: By modeling reactions of various substituted enynes, chemists can predict how different functional groups will affect the reaction rate and mechanism. researchgate.net

Analyze Catalytic Cycles: In catalyzed reactions like enyne metathesis, kinetic modeling can identify the rate-determining step of the catalytic cycle. acs.org

Experimental kinetic studies on intermolecular enyne metathesis have determined the reaction order with respect to the reactants and catalyst. acs.org For example, the metathesis of 1-hexene (B165129) with an alkyne using a Hoveyda precatalyst was found to be first-order in the alkene and the catalyst, but zero-order in the alkyne. acs.org Such experimental data provides a valuable benchmark for validating and refining computational kinetic models. These models, in turn, can provide a mechanistic interpretation of the observed kinetics. frontiersin.org

Mechanistic Insights from Computational Simulations of Enyne Reactivity

Computational simulations are a powerful tool for elucidating the detailed, step-by-step mechanisms of complex chemical reactions that may be difficult to probe experimentally. researchgate.net For enyne systems, these simulations, predominantly using DFT, have provided significant insights into their reactivity.

In the case of ruthenium-catalyzed enyne metathesis, computational studies have explored the viability of different mechanistic pathways. researchgate.net Simulations can distinguish between a mechanism that proceeds via a ruthenacyclobutene intermediate and one involving an η³-vinylcarbene complex. researchgate.net These calculations help to understand the sequence of bond-breaking and bond-forming events, the stereochemistry of the reaction, and the role of the catalyst's ligands.

Similarly, for cyclization reactions, computational studies have been instrumental. nih.govacs.org They can predict whether a reaction is likely to occur and what products might be formed. researchgate.net For example, in the cyclization of enyne-allenes, simulations have identified alternative cyclization modes beyond those commonly observed, suggesting new potential reactions that await experimental verification. acs.org By calculating the Gibbs energy profiles for different pathways, researchers can determine the most likely reaction mechanism and interpret experimental outcomes at a molecular level. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (4E)-4-Hexen-1-yne |

| 1-hexene |

| 2-benzoyloxy-3-butyne |

| Enyne-allenes |

| Enediynes |

| Ruthenium-carbene complexes |

| Ruthenacyclobutene |

| η³-vinylcarbene |

| Ethyl allenoate |

| Propyne |

| Ethyl iodide |

Catalysis in the Chemistry of 4e 4 Hexen 1 Yne and Enynes

Palladium-Catalyzed Transformations

Palladium complexes are versatile catalysts for a wide range of organic reactions, and they play a crucial role in the chemistry of enynes.

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is fundamental to the synthesis of conjugated enynes and arylalkynes. libretexts.org The catalytic cycle typically involves a palladium(0) species and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

The general mechanism proceeds through the oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups. wikipedia.org While specific examples detailing the use of (4E)-4-Hexen-1-yne as a substrate in Sonogashira couplings are not prevalent in readily available literature, the methodology is broadly applicable to terminal alkynes of its class for the synthesis of more complex enyne structures. For instance, coupling (4E)-4-Hexen-1-yne with a vinyl or aryl halide would be expected to yield a conjugated system with an extended π-network. The stereochemistry of the vinyl halide is generally retained in the product. libretexts.org

| Reaction Type | Catalyst System | Key Features | Applicability to (4E)-4-Hexen-1-yne |

|---|---|---|---|

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, amine base | Forms C(sp)-C(sp2) bonds; mild conditions; high functional group tolerance. libretexts.orgorganic-chemistry.orgwikipedia.org | Can be used to couple the terminal alkyne of (4E)-4-Hexen-1-yne with various aryl or vinyl halides. |

Carbopalladation is a key step in many palladium-catalyzed reactions of enynes, involving the addition of an organopalladium species across a carbon-carbon multiple bond. acs.org In the context of enynes, intramolecular carbopalladation can lead to the formation of cyclic structures. The reaction is initiated by the oxidative addition of a suitable precursor to generate an organopalladium(II) species, which then undergoes intramolecular insertion of the tethered alkyne or alkene. acs.org

Mechanistic studies have shown that the regiochemical and stereochemical outcome of carbopalladation is influenced by factors such as the substitution pattern of the enyne and the nature of the palladium catalyst. For conjugated enynes, both syn- and anti-carbopalladation pathways are possible, leading to different stereoisomers. acs.org The resulting vinylpalladium intermediate can then undergo further reactions, such as cross-coupling or reductive elimination. While specific studies on the carbopalladation of (4E)-4-Hexen-1-yne are not detailed in the available literature, the general principles of enyne carbometalation suggest that it would be a reactive substrate for such transformations, potentially leading to the formation of five- or six-membered rings depending on the reaction conditions and the nature of the initial organopalladium species.

Other Transition Metal Catalysis (e.g., Iridium-catalyzed Hydrosilylation of Alkynes)

Besides palladium, other transition metals like iridium, rhodium, and nickel are effective catalysts for transformations of enynes. A notable example is the hydrosilylation of the alkyne moiety. wikipedia.org Hydrosilylation involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond and is a highly atom-economical method for synthesizing vinylsilanes. wikipedia.org

While specific data on the iridium-catalyzed hydrosilylation of (4E)-4-Hexen-1-yne is limited, studies on similar substrates such as 1-hexyne provide valuable insights. For instance, rhodium(I) catalysts functionalized with N,O-ligated N-heterocyclic carbenes have been shown to efficiently catalyze the hydrosilylation of 1-hexyne, yielding the β-(Z)-vinylsilane product with high selectivity. rsc.org This suggests that the hydrosilylation of (4E)-4-Hexen-1-yne would likely proceed with high regioselectivity and stereoselectivity, favoring the addition of the silyl group to the terminal carbon of the alkyne. The specific outcome would, however, depend on the choice of catalyst and reaction conditions. Iridium catalysts are also known to be highly active for hydrosilylation and could potentially offer different selectivity profiles. wikipedia.org

Ligand Effects on Regioselectivity and Stereoselectivity in Catalytic Enyne Reactions

The choice of ligand in a transition metal catalyst is crucial for controlling the regioselectivity and stereoselectivity of reactions involving enynes. nih.govacs.org Different ligands can modulate the steric and electronic properties of the metal center, thereby influencing the substrate's coordination and the energetics of different reaction pathways.

In nickel-catalyzed reductive coupling reactions of 1,3-enynes with aldehydes, the regioselectivity can be completely reversed by switching the phosphine ligand. nih.gov For example, the use of trialkylphosphine ligands can favor the formation of one regioisomer, while the addition of a different phosphine, such as tricyclopentylphosphine (PCyp₃), can lead to the preferential formation of the other regioisomer. nih.gov This dramatic ligand effect is attributed to the steric influence of the ligand on the geometry of the intermediate nickel complex, which in turn dictates the pathway of C-C bond formation. nih.gov

Theoretical studies on nickel-catalyzed aldehyde-alkyne reductive couplings have further elucidated the role of ligands. The bulkiness of N-heterocyclic carbene (NHC) ligands can reverse the regioselectivity by altering the steric interactions between the ligand, the alkyne substituents, and the aldehyde. acs.org These principles are broadly applicable to other transition metal-catalyzed reactions of enynes, including those of (4E)-4-Hexen-1-yne. The appropriate selection of ligands would be critical in directing the outcome of, for example, palladium-catalyzed cross-coupling or carbometalation reactions to achieve a desired regio- or stereoisomer.

| Catalyst System | Reaction Type | Observed Ligand Effect | Reference |

|---|---|---|---|

| Nickel / Phosphine Ligands | Reductive Coupling of 1,3-Enynes | Switching from PBu₃ to PCyp₃ reverses the regioselectivity of the coupling. | nih.gov |

| Nickel / NHC Ligands | Aldehyde-Alkyne Reductive Coupling | Bulky NHC ligands can reverse regioselectivity due to steric hindrance. | acs.org |

Catalytic Hydrogenation of Alkyne and Alkene Moieties

The selective hydrogenation of the alkyne or alkene functionality within an enyne is a synthetically important transformation. Achieving high selectivity is challenging due to the potential for over-reduction to the corresponding alkane. The choice of catalyst and reaction conditions is paramount in controlling the outcome.

For the selective hydrogenation of the alkyne in an enyne to an alkene, palladium-based catalysts are commonly employed. Bimetallic palladium catalysts, such as Pd-Cu and Pd-W supported on alumina, have been investigated for the liquid-phase hydrogenation of 1-hexyne. aidic.it These studies have shown that the addition of a second metal can significantly improve the selectivity towards the desired alkene, 1-hexene (B165129). Specifically, a Pd-W/Al₂O₃ catalyst with a Pd to W ratio of 1 demonstrated over 90% selectivity for 1-hexene at 100% 1-hexyne conversion. aidic.it This high selectivity is attributed to the modification of the electronic properties of the palladium active sites by the second metal, which can disfavor the adsorption and subsequent hydrogenation of the alkene product.

The stereochemistry of the resulting alkene can also be controlled. While many hydrogenation catalysts produce the Z-alkene via syn-addition of hydrogen, certain heterobimetallic catalysts, such as an Ag-Ru complex, have been shown to selectively produce the E-alkene from internal alkynes. wisc.edu This E-selectivity arises from a unique cooperative H₂ activation mechanism followed by a bimetallic alkyne hydrogenation pathway that allows for isomerization of the initially formed Z-alkene to the more stable E-alkene under the reaction conditions. wisc.edu

Applying these principles to (4E)-4-Hexen-1-yne, a carefully selected catalyst system would be required to achieve selective hydrogenation. To hydrogenate the alkyne to a diene, a catalyst like the Pd-W system could potentially yield (4E,1Z)-1,4-hexadiene with high selectivity. Conversely, to selectively hydrogenate the existing alkene without affecting the alkyne would be more challenging and would require a catalyst that shows a strong preference for alkene over alkyne hydrogenation, which is less common.

Applications of 4e 4 Hexen 1 Yne in Organic Synthesis and Materials Science

Synthetic Building Block for Complex Molecules

The presence of both an alkene and an alkyne functional group in (4E)-4-Hexen-1-yne makes it a highly useful synthon for constructing intricate molecular architectures.

Precursors to Natural Products and Analogs

(4E)-4-Hexen-1-yne and structurally related enynes are pivotal in the synthesis of various natural products and their analogs. A significant application is in the construction of prostaglandins (B1171923), which are lipid compounds with a wide range of physiological effects. nih.gov The core structure of prostaglandins, a substituted five-membered ring, can be efficiently synthesized through enyne cycloisomerization reactions. nih.gov This method provides a powerful tool for creating the complex stereochemistry required in these biologically active molecules. The enyne moiety allows for the strategic formation of carbon-carbon bonds to build the characteristic cyclopentane (B165970) ring of prostaglandins. nih.gov

Synthesis of Conjugated Systems (e.g., Dienynes, Enediynes)

The carbon-carbon double and triple bonds in (4E)-4-Hexen-1-yne are readily transformed into conjugated systems like dienynes and enediynes, which are important motifs in many natural products and functional materials. Enyne metathesis, a powerful bond reorganization reaction catalyzed by metal carbenes (typically ruthenium-based), can convert an alkene and an alkyne into a 1,3-diene. wikipedia.orgorganic-chemistry.org When applied to (4E)-4-Hexen-1-yne, this reaction can be used to generate highly valuable conjugated dieneyne structures. The reaction proceeds through a metallacyclobutene intermediate, and its intramolecular version, known as ring-closing enyne metathesis (RCEYM), is particularly useful for synthesizing cyclic dienes. wikipedia.orgthieme-connect.de The formation of these conjugated systems is driven by the creation of a thermodynamically stable product. wikipedia.org

Polymerization and Oligomerization Studies

The unsaturation in (4E)-4-Hexen-1-yne makes it a suitable monomer for polymerization and oligomerization, leading to materials with potentially interesting properties.

Polymerization of Acetylene Derivatives and Enynes

As an enyne, (4E)-4-Hexen-1-yne can undergo polymerization through several methods. One prominent method is cascade metathesis polymerization, which utilizes the reactivity of both the alkene and alkyne groups. illinois.edu This type of polymerization can proceed in a living manner, allowing for the synthesis of well-defined polymers and block copolymers. researchgate.net Ruthenium-based catalysts, such as the Grubbs catalyst, are often employed for these transformations. rsc.org

Additionally, rhodium-catalyzed polymerization is a well-established method for polymerizing substituted acetylenes. pku.edu.cnnih.gov These reactions can lead to the formation of conjugated polymers with unique electronic and optical properties. The mechanism of these polymerizations often involves the coordination of the alkyne to the metal center, followed by insertion into a growing polymer chain.

Factors Influencing Polymerization Kinetics and Molecular Weight Characteristics of Polyhexenes

In the context of enyne metathesis polymerization, several factors can be controlled to influence the polymerization kinetics and the molecular weight characteristics of the resulting polymers. Living cascade enyne metathesis polymerization allows for precise control over the polymer's molecular weight and dispersity. rsc.org

Key factors include:

Monomer-to-Initiator Ratio (M/I): In a living polymerization, the degree of polymerization is directly proportional to the M/I ratio. By adjusting this ratio, the molecular weight of the polymer can be targeted. rsc.orgnih.gov

Catalyst Choice: The structure of the catalyst, including the ligands attached to the metal center, can significantly impact its activity and stability. For instance, using catalysts with bulkier ligands can enhance control over the polymerization and lead to lower dispersity. rsc.org

Reaction Conditions: Temperature and the use of additives can also influence the polymerization. Lowering the temperature can suppress side reactions like chain transfer and catalyst decomposition, leading to better control. rsc.org Additives can be used to stabilize the propagating species, which also contributes to a more controlled polymerization. rsc.org

| Factor | Influence on Polymerization | Example of Control |

|---|---|---|

| Monomer-to-Initiator Ratio | Directly affects the final molecular weight of the polymer in living polymerizations. | Increasing the ratio leads to higher molecular weight polymers. nih.gov |

| Catalyst Structure | Affects catalytic activity, stability, and control over polymer architecture. | Use of bulkier ligands on the catalyst can improve control and lower dispersity. rsc.org |

| Temperature | Influences the rate of polymerization and the occurrence of side reactions. | Lowering the temperature can reduce catalyst decomposition and chain transfer events. rsc.org |

| Additives | Can stabilize the catalyst or propagating species, leading to better control. | Certain additives can prevent premature termination of the growing polymer chains. rsc.org |

Development of Advanced Materials with Unique Electronic and Optical Properties

Polymers derived from (4E)-4-Hexen-1-yne are expected to possess unique electronic and optical properties due to their conjugated backbones. The polymerization of enynes can lead to polyenynes, which are a class of conjugated polymers. These materials have alternating single, double, and triple bonds along their backbone, which results in delocalized π-electrons.

Future Research Directions and Emerging Trends in 4e 4 Hexen 1 Yne Chemistry

Development of Novel Stereoselective Methodologies for Enyne Synthesis

The precise control of stereochemistry is paramount in modern organic synthesis, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity and material properties. While significant progress has been made in the synthesis of enynes, the development of new stereoselective methodologies remains a critical research focus.

Future efforts will likely concentrate on the following:

Asymmetric Catalysis: The design and application of new chiral catalysts to induce high levels of enantioselectivity in the formation of (E)-enynes. This includes the development of novel ligands for transition metals like palladium, copper, and cobalt, which have shown promise in enyne synthesis. researchgate.netchinesechemsoc.orgrsc.org

Multi-component Reactions: Devising one-pot, multi-component reactions that assemble complex enyne structures from simple, readily available starting materials with high stereocontrol. researchgate.net Copper(I)-catalyzed three-component reactions of terminal alkynes, diazoesters, and aldehydes have already demonstrated the potential for stereoselective synthesis of functionalized (E)-1,3-enynes. researchgate.net

Substrate-Controlled Strategies: Exploring new strategies where the stereochemical outcome is controlled by chiral auxiliaries or substituents on the substrate itself.

Avoiding Toxic Reagents: Developing methodologies that avoid the use of toxic starting materials, as demonstrated in the stereoselective synthesis of the antifungal drug Terbinafine, which contains an (E)-enyne element. eurekaselect.com

A significant challenge lies in achieving high stereoselectivity for a broad range of substrates with diverse functional groups. Overcoming this will require a deeper understanding of reaction mechanisms and the subtle interplay between catalyst, substrate, and reaction conditions.

Exploration of New Catalytic Systems for Enyne Functionalization

The functionalization of the enyne backbone is crucial for elaborating the (4E)-4-Hexen-1-yne core into more complex and valuable molecules. The discovery of new catalytic systems that can selectively activate and transform the alkene or alkyne moiety is a major driver of innovation in this field.

Emerging trends in this area include:

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts like palladium and ruthenium to more abundant and less toxic metals such as iron, copper, and cobalt. chinesechemsoc.orgrsc.orgacs.orgrsc.org These metals offer the potential for more cost-effective and sustainable chemical processes. For instance, iron-catalyzed Suzuki-Miyaura coupling has been developed for the regio- and stereoselective synthesis of 1,4-enynes. rsc.org

Photoredox Catalysis: The use of visible light to drive enyne functionalization reactions offers a green and powerful alternative to traditional thermal methods. researchgate.net The merger of photoredox and transition-metal catalysis is a particularly promising platform for stereoselective 1,4-functionalization of 1,3-enynes. researchgate.net

Dual Catalysis: Combining two or more different types of catalysts to enable novel transformations that are not possible with a single catalyst. This approach can lead to higher efficiency and selectivity by activating different parts of the reacting molecules simultaneously.

Ligand Development: The design of new ligands is critical for controlling the reactivity and selectivity of metal catalysts. chinesechemsoc.orgacs.org Tailored ligands can influence the regioselectivity and prevent unwanted side reactions, such as E/Z-isomerization of the product. researchgate.net

The table below summarizes some of the recent advancements in catalytic systems for enyne functionalization.

| Catalyst System | Transformation | Key Advantages |

| Copper(I) with P,N-ligand | Coupling of unactivated internal and terminal alkynes | High regio- and stereoselectivity, suppresses E/Z-isomerization. researchgate.net |

| Cobalt with diphosphine ligand | Hydrosilylation of 1,3- and 1,4-enynes | Site- and stereoselective, produces chiral alkenylsilanes. chinesechemsoc.org |

| Iron with [Fp*]+ precatalyst | Propargylic C–H functionalization | Uses a bench-stable precatalyst, direct installation of a methylene (B1212753) group. acs.org |

| Palladium with TFP ligand | Multiselective carbonylation of 1,3-enynes | Precisely controlled, allows for tandem cyclization and dicarbonylation. acs.org |

Computational Design and Prediction of Enyne-Based Reactions and Materials

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new molecules and materials. In the context of (4E)-4-Hexen-1-yne chemistry, computational methods are poised to accelerate discovery and innovation.

Key areas of focus include:

Reaction Mechanism and Selectivity Prediction: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways and predict the regio- and stereoselectivity of enyne transformations. nih.govacs.org Such studies provide valuable insights that can guide the experimental design of more efficient and selective reactions. For example, DFT calculations have been used to understand the stereoselectivity in the cobalt-mediated Pauson-Khand reaction of N-tethered 1,7-enynes. nih.govacs.org

Catalyst Design: Computationally screening libraries of potential catalysts and ligands to identify promising candidates for specific enyne functionalization reactions. This in silico approach can significantly reduce the experimental effort required to discover new catalytic systems.

Materials Property Prediction: Predicting the electronic, optical, and mechanical properties of novel materials derived from (4E)-4-Hexen-1-yne and other enyne building blocks. rsc.org This can guide the synthesis of new functional materials with tailored properties for applications in electronics, photonics, and other advanced technologies.

Retrosynthesis Planning: Developing automated retrosynthesis tools that can identify viable synthetic routes to complex enyne-containing target molecules. rsc.org

The accuracy of computational predictions is continually improving with the development of more sophisticated theoretical models and increased computing power. The integration of machine learning and artificial intelligence with computational chemistry is expected to further enhance the predictive power of these tools. rsc.org

Sustainable Synthesis Approaches for Enyne Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. Applying these principles to the synthesis of enynes like (4E)-4-Hexen-1-yne is a critical area for future research.

Key strategies for sustainable enyne synthesis include:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the starting materials into the final product, thus minimizing waste. Enyne metathesis is an example of an atom-economical reaction. chim.it

Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of enynes. Computational algorithms are being developed to identify degradative pathways from biomass to value-added chemicals. icm.edu.pl

Solvent-Free and Aqueous Reactions: Developing synthetic methods that avoid the use of hazardous organic solvents.

Biocatalysis: Utilizing enzymes as catalysts for enyne synthesis and functionalization. Enzymes can offer high selectivity and operate under mild reaction conditions. mdpi.com

Tandem and Cascade Reactions: Combining multiple reaction steps into a single, one-pot operation to reduce the number of purification steps and minimize solvent usage. thieme-connect.comnih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net Enyne metathesis can be combined with other transformations like Diels-Alder reactions in a tandem fashion. nih.govresearchgate.net

The development of sustainable synthetic methods is not only environmentally responsible but can also lead to more efficient and cost-effective chemical processes. The combination of enyne metathesis with established organic transformations is a powerful strategy for the sustainable synthesis of bioactive molecules. nih.govbeilstein-journals.orgresearchgate.net

Q & A

Basic: What are the established synthetic routes for (4E)-4-Hexen-1-yne, and how can their efficiency be compared?

Methodological Answer:

Synthesis typically involves alkyne alkylation or elimination reactions. For efficiency comparison:

- Protocol Optimization : Vary catalysts (e.g., Pd vs. Cu), solvents (polar vs. non-polar), and temperatures. Monitor yields via GC-MS or NMR purity analysis .

- Database Validation : Use Reaxys/SciFinder to cross-reference reported methods and yields. Highlight deviations in reaction conditions (e.g., inert atmosphere requirements) .

- Statistical Analysis : Apply ANOVA to compare yields across methods, ensuring replicates (n ≥ 3) to account for variability .

Advanced: How can computational modeling predict the stability of (4E)-4-Hexen-1-yne under varying conditions?

Methodological Answer:

- DFT/MD Simulations : Calculate bond dissociation energies and conformational stability using Gaussian or ORCA. Compare results with experimental thermal degradation data (e.g., TGA) .

- Validation : Overlay computational IR/NMR spectra with empirical data to identify discrepancies. Adjust force fields or basis sets iteratively .

- Error Margins : Quantify uncertainty using Monte Carlo simulations to assess model robustness .

Basic: What spectroscopic techniques are critical for characterizing (4E)-4-Hexen-1-yne?

Methodological Answer:

- IR Spectroscopy : Identify alkyne C≡C stretches (~2100–2260 cm⁻¹) and alkene C=C (~1640–1680 cm⁻¹). Compare with NIST WebBook reference spectra .

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., terminal alkyne protons at δ 1.8–2.1 ppm). Confirm stereochemistry via NOESY .

- GC-MS : Verify molecular ion (m/z 94) and fragmentation patterns. Cross-check retention indices with literature .

Advanced: How to resolve contradictions in literature data on thermodynamic properties?

Methodological Answer:

- Meta-Analysis : Aggregate data from Reaxys and NIST, filtering by measurement techniques (e.g., calorimetry vs. computational). Use Cohen’s d to quantify effect sizes .

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., purity >99%, calibrated instruments). Isolate variables like solvent polarity .

- Error Propagation Analysis : Calculate combined uncertainties for enthalpy/entropy values to identify statistically significant outliers .

Basic: How to ensure reproducibility in synthesis protocols?

Methodological Answer:

- Detailed Documentation : Specify stoichiometry, reaction time, and purification steps (e.g., column chromatography gradients). Include raw spectral data in supplementary materials .

- Peer Review : Share protocols via platforms like protocols.io for community validation. Address feedback on ambiguous steps (e.g., inert gas flow rates) .

- Reagent Traceability : Use batch-tested reagents and report suppliers (e.g., Sigma-Aldrylots) to control variability .

Advanced: What challenges arise in quantifying intermediates during catalytic reactions?

Methodological Answer:

- In-Situ Monitoring : Employ real-time Raman spectroscopy to track intermediate concentrations. Calibrate using internal standards (e.g., deuterated analogs) .

- Limitations : Address signal-to-noise ratios in low-concentration intermediates by integrating machine learning for baseline correction .

- Kinetic Modeling : Fit time-resolved data to rate equations (e.g., Michaelis-Menten) to infer mechanistic steps .

Basic: What safety protocols are essential for handling (4E)-4-Hexen-1-yne?

Methodological Answer:

- Ventilation : Use fume hoods rated for volatile organics. Monitor airborne concentrations with PID detectors .

- PPE : Wear nitrile gloves and flame-resistant lab coats. Store in certified flammable cabinets .

- Emergency Protocols : Train personnel on spill containment (e.g., neutralization with dry sand) and first aid for inhalation exposure .

Advanced: How do isotopic labeling studies clarify reaction mechanisms?

Methodological Answer:

- ¹³C Labeling : Synthesize (4E)-4-Hexen-1-yne with ¹³C at the alkyne terminus. Track positional fidelity via ¹³C NMR in cross-coupling reactions .

- Deuterium Exchange : Introduce D₂O during hydrolysis to identify protonation sites. Analyze kinetic isotope effects (KIE) using Eyring plots .

- Data Correlation : Combine isotopic data with computational transition-state models to validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products